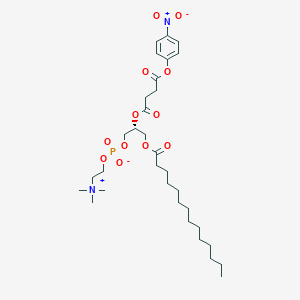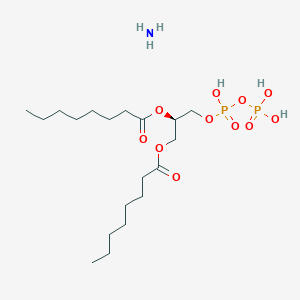![molecular formula C34H40Br2S4 B8222597 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is a complex organic compound with a large and rigid planar conjugated structure. This compound is part of the benzo[1,2-b:4,5-b’]dithiophene family, which is known for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- typically involves palladium-catalyzed coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions typically include a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful in various applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the compound with modified electronic properties.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics
Biology: Investigated for its potential use in bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of organic solar cells and transistors
Mechanism of Action
The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- involves its ability to facilitate charge transport due to its planar conjugated structure. The compound’s large π-conjugated system allows for efficient electron delocalization, which is crucial for its performance in electronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: Another member of the benzo[1,2-b:4,5-b’]dithiophene family with similar electronic properties.
PTB7: A polymer containing benzo[1,2-b:4,5-b’]dithiophene units, used in organic photovoltaics.
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b4,5-b’]dithiophene: A coplanar derivative used in dye-sensitized solar cells.
Uniqueness
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is unique due to its specific substitution pattern, which enhances its solubility and processability. This makes it particularly suitable for solution-processed organic electronic devices .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Br2S4/c1-5-9-11-21(7-3)17-23-13-15-27(37-23)31-25-19-29(35)40-34(25)32(26-20-30(36)39-33(26)31)28-16-14-24(38-28)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTZWLHMYPECNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)Br)C5=CC=C(S5)CC(CC)CCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Br2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)



![(R)-N-[(S)-1-(Diphenylphosphino)-3-methyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222592.png)


![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)
